5-Hydroxyviloxazine

Description

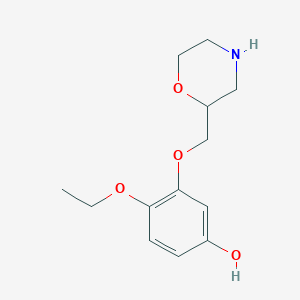

Structure

2D Structure

3D Structure

Properties

CAS No. |

56305-63-6 |

|---|---|

Molecular Formula |

C13H19NO4 |

Molecular Weight |

253.29 g/mol |

IUPAC Name |

4-ethoxy-3-(morpholin-2-ylmethoxy)phenol |

InChI |

InChI=1S/C13H19NO4/c1-2-16-12-4-3-10(15)7-13(12)18-9-11-8-14-5-6-17-11/h3-4,7,11,14-15H,2,5-6,8-9H2,1H3 |

InChI Key |

FEYUBZHHEOUPRV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)O)OCC2CNCCO2 |

Origin of Product |

United States |

Enzymatic Biogenesis of 5 Hydroxyviloxazine

Cytochrome P450-Mediated Hydroxylation of Viloxazine (B1201356)

The conversion of viloxazine to its major metabolite, 5-hydroxyviloxazine, is a critical step in its clearance from the body. This process is catalyzed by a superfamily of enzymes known as cytochrome P450s.

In Vitro Kinetic Analysis of 5-Hydroxylation Pathways

To quantitatively understand the enzymatic conversion of viloxazine to this compound, in vitro kinetic studies have been performed. These analyses help to characterize the efficiency and capacity of the enzymes involved.

Determination of Michaelis-Menten Parameters

The kinetics of this compound formation in pooled human hepatic microsomes have been characterized using the Michaelis-Menten model. This model describes the relationship between the substrate concentration and the rate of an enzyme-catalyzed reaction. The key parameters are the Michaelis constant (K_m), which represents the substrate concentration at which the reaction rate is half of the maximum, and the maximum velocity (V_max), which is the maximum rate of the reaction.

For the formation of this compound, the determined kinetic parameters are presented in the table below.

| Parameter | Value |

| K_m | 35.2 ± 9.4 µM |

| V_max | 64.3 ± 4.7 pmol/min/mg |

| Data from a study using pooled human hepatic microsomes. researchgate.net |

Characterization of Enzyme Inhibition Profiles

Viloxazine has been investigated for its potential to inhibit various cytochrome P450 enzymes. This is an important aspect of its drug-drug interaction profile. In vitro studies have shown that viloxazine can act as a reversible inhibitor of several CYP isoforms. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The table below summarizes the IC50 values for viloxazine against various CYP enzymes.

| CYP Isoform | Substrate Used | IC50 (µM) |

| CYP1A2 | Phenacetin | 0.269 |

| CYP2B6 | Bupropion | 184 |

| CYP2C8 | Amodiaquine | >1010 |

| CYP2C9 | Tolbutamide | >1010 |

| CYP2C19 | (S)-mephenytoin | >1010 |

| CYP2D6 | Dextromethorphan | 141 |

| CYP3A4/5 | Midazolam | 221 |

| CYP3A4/5 | Testosterone | 352 |

| Data from in vitro studies using human liver microsomes. tandfonline.comopenmedicalpublishing.org |

These data indicate that viloxazine is a potent inhibitor of CYP1A2, while it is a weak inhibitor of CYP2B6, CYP2D6, and CYP3A4/5. nih.govtandfonline.com It shows no meaningful inhibition of CYP2C8, CYP2C9, or CYP2C19 at clinically relevant concentrations. nih.gov

Subsequent Metabolic Fates of 5 Hydroxyviloxazine

Glucuronidation of 5-Hydroxyviloxazine

Glucuronidation is a key metabolic pathway that involves the addition of a glucuronic acid moiety to a substrate, in this case, this compound. This process increases the water solubility of the compound, facilitating its excretion from the body, primarily via the kidneys. researchgate.nettandfonline.com

Formation of this compound Glucuronide as a Major Circulating Metabolite

Clinical and in vivo studies have consistently identified this compound glucuronide as the principal metabolite of viloxazine (B1201356) found in human plasma. researchgate.netdrugbank.comfda.gov After administration of viloxazine, this glucuronide conjugate is the most abundant metabolic product detected in the bloodstream. drugbank.comresearchgate.net Population pharmacokinetic models have been developed to characterize the concentrations of both the parent drug, viloxazine, and its primary metabolite, this compound glucuronide. nih.gov Analysis of plasma samples from individuals who have taken viloxazine shows that viloxazine and this compound glucuronide are the two major components present. researchgate.net

Identification of Uridine (B1682114) 5′-Diphospho-Glucuronosyltransferases (UGT1A9 and UGT2B15) in Conjugation

The enzymatic process of conjugating this compound with glucuronic acid is catalyzed by specific enzymes known as uridine 5′-diphospho-glucuronosyltransferases (UGTs). researchgate.netwikipedia.orgresearchgate.net In vitro studies have pinpointed UGT1A9 and UGT2B15 as the primary enzymes responsible for the formation of this compound glucuronide. researchgate.netdrugbank.comnih.gov These enzymes facilitate the transfer of glucuronic acid from uridine 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl group of this compound. The metabolism of viloxazine is primarily mediated by CYP2D6, UGT1A9, and UGT2B15. fda.govtexas.gov

Biochemical Stability and Reactivity Considerations for this compound Glucuronide

Research indicates that this compound glucuronide is a stable Phase II conjugate. pharmgkb.orgtandfonline.comnih.gov This stability is a key characteristic, distinguishing it from other types of glucuronides, such as acyl glucuronides, which can be more reactive. pharmgkb.orgtandfonline.com The chemical reactivity characteristics of this compound glucuronide are similar to other stable glucuronide conjugates. pharmgkb.orgnih.gov This inherent stability means that it is less likely to undergo further reactions or cleavage back to the parent compound in the body.

Comparative Metabolic Pathways of Viloxazine and 5 Hydroxyviloxazine Across Biological Systems

Interspecies Variations in metabolite Formation (e.g., Human vs. Rodent Models)

Significant interspecies differences in the metabolic pathways of viloxazine (B1201356) have been identified, most notably between humans and rodent models such as rats. tandfonline.comresearchgate.netnih.govpharmgkb.org In humans, the principal metabolic route involves the hydroxylation of the phenyl ring at the 5-position to form 5-hydroxyviloxazine. nih.govresearchgate.net This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6. drugbank.comnih.govnih.govfrontiersin.org Following its formation, this compound undergoes extensive phase II conjugation, primarily glucuronidation, mediated by UGT1A9 and UGT2B15, to form this compound glucuronide, the major metabolite found in human plasma. researchgate.netnih.govdrugbank.comresearchgate.net Another unique metabolite identified in humans is an N-carbamoyl glucuronide. tandfonline.comresearchgate.netnih.gov

In contrast, the metabolic profile in rats is markedly different. The major biotransformation pathway in rats is O-deethylation, followed by sulfation. tandfonline.comresearchgate.netpharmgkb.org While 5-hydroxylation does occur in rats, it is considered a minor pathway compared to the extensive O-deethylation. tandfonline.comnih.govpharmgkb.org Studies in dogs have shown yet another pattern, where the main metabolic routes include hydroxylation of the phenyl ring followed by conjugation with either glucuronic acid or sulfate (B86663). tandfonline.com

The rate of metabolism also shows species-dependent variation. In vitro studies using hepatocytes demonstrated that the extent of viloxazine metabolism was most rapid in rats (>90% metabolized in 120 minutes), followed by dogs (~50%), and was slowest in humans (~10%). tandfonline.comfda.gov

Table 1: Comparison of Major Viloxazine Metabolic Pathways in Human vs. Rat

| Metabolic Pathway | Human | Rat |

|---|---|---|

| Primary Phase I Pathway | 5-Hydroxylation | O-deethylation |

| Primary Phase II Conjugation | Glucuronidation (of this compound) | Sulfation (following O-deethylation) |

| Key Enzyme (Phase I) | CYP2D6 | Not specified in detail |

| Major Metabolite | This compound glucuronide | O-deethylviloxazine sulfate |

| 5-Hydroxylation Route Status | Major | Minor |

In Vitro and In Vivo Metabolic Profiling Discrepancies and Similarities

Comparisons between in vitro and in vivo metabolic studies of viloxazine reveal both consistencies and differences. In vitro systems, such as human and rat liver microsomes and hepatocytes, have been instrumental in elucidating the primary metabolic pathways. researchgate.netresearchgate.net

For instance, in vitro studies correctly identified 5-hydroxylation as the main pathway in human hepatocytes and microsomes, with CYP2D6 confirmed as the key enzyme. tandfonline.comresearchgate.netresearchgate.net These findings align well with in vivo data from human studies, where this compound glucuronide is the most abundant metabolite detected in plasma. researchgate.netfrontiersin.org In vivo, viloxazine and its 5-hydroxyglucuronide metabolite are the major components circulating in human plasma. researchgate.net

Similarly, for rats, both in vitro and in vivo studies consistently show that oxidative deethylation followed by sulfation is the predominant metabolic route. tandfonline.comresearchgate.net In vivo studies in rats have detailed the presence of up to 14 different quantifiable metabolites in plasma, confirming the extensive nature of its biotransformation. tandfonline.com

Table 2: Metabolite Profile of Viloxazine in Different Biological Systems

| System | Species | Major Metabolic Pathway/Metabolites Identified |

|---|---|---|

| In Vivo (Plasma) | Human | Viloxazine, this compound glucuronide (major), this compound (minor), N-carbamoyl glucuronide (minor) researchgate.net |

| In Vivo (Urine) | Human | Over 90% of the administered dose is recovered in urine as metabolites. tandfonline.com |

| In Vivo (Plasma/Urine) | Rat | O-deethylviloxazine sulfate (major), multiple other oxidation and hydroxylation products. tandfonline.comresearchgate.net |

| In Vitro (Hepatocytes) | Human | Slow metabolism, primarily 5-hydroxylation. tandfonline.com |

| In Vitro (Hepatocytes) | Rat | Rapid metabolism (>90%), primarily O-deethylation. tandfonline.com |

| In Vitro (Hepatocytes) | Dog | Moderate metabolism (~50%), phenyl hydroxylation. tandfonline.com |

Advanced Analytical Methodologies for 5 Hydroxyviloxazine and Its Conjugates

Chromatographic Separation Techniques (e.g., HPLC, LC-MS)

High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) are the cornerstone techniques for the separation and analysis of 5-hydroxyviloxazine and its glucuronide conjugate from biological samples such as plasma and urine. The choice of column, mobile phase, and gradient elution is optimized to achieve clear separation from the parent drug, other metabolites, and endogenous matrix components.

In detailed metabolic studies, reversed-phase HPLC has been effectively utilized. For instance, the metabolic profiling of [14C]-viloxazine in in vitro systems has been accomplished using a Phenomenex Polar-RP column, demonstrating the separation of various metabolites. nih.gov Another approach for metabolite profiling in plasma and urine samples employed a Phenomenex Kinetex Luna column. researchgate.net For the analysis of urine samples following deconjugation with β-glucuronidase, a Restek Allure BiPhenyl (B1667301) column has been used to confirm the identity of this compound. tandfonline.com

Ultra-performance liquid chromatography (UPLC), a higher-resolution version of HPLC, is frequently paired with tandem mass spectrometry for quantitative bioanalysis. Validated methods have been developed for the simultaneous quantification of viloxazine (B1201356) and its major metabolite, this compound glucuronide (5-HVLX-gluc), in human plasma. nih.gov These methods often employ C8 or biphenyl stationary phases, which offer suitable retention and selectivity for these analytes.

Below are examples of chromatographic conditions that have been successfully applied in the analysis of viloxazine and its metabolites.

Table 1: Examples of Chromatographic Conditions for Viloxazine Metabolite Analysis

| Parameter | Method 1: Metabolite Profiling nih.gov | Method 2: Quantitative Bioanalysis (5-HVLX-gluc) nih.gov | Method 3: Deconjugated Urine Analysis tandfonline.com |

|---|---|---|---|

| System | Waters Acquity HPLC | Waters Acquity UPLC or Xevo TQ-S Micro | Dionex Ultimate 3000 |

| Column | Phenomenex Polar-RP 80 A, 4 µm, 4.6 × 250 mm | Restek Pinnacle DB Biphenyl, 1.9 µm, 2.1 × 50 mm | Restek Allure BiPhenyl, 5 µm, 150 × 4.6 mm |

| Mobile Phase A | 0.2% Formic acid in water | 10 mM Ammonium bicarbonate (pH 9.0) | 0.1% Formic acid in water |

| Mobile Phase B | 0.2% Formic acid in ACN:isopropanol (95:5) | Acetonitrile | 0.1% Formic acid in methanol |

| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min |

| Column Temp. | 30 °C | Not Specified | 30 °C |

| Elution | Linear Gradient | Isocratic | Linear Gradient |

Spectrometric Identification and Quantification Approaches (e.g., Tandem Mass Spectrometry)

Tandem mass spectrometry (MS/MS) is the definitive technique for the identification and quantification of this compound and its conjugates due to its exceptional sensitivity and specificity. This method involves the ionization of the target analyte, selection of the specific precursor ion (the ionized molecule), fragmentation of this ion, and detection of the resulting product ions. This process, known as multiple reaction monitoring (MRM), allows for highly selective quantification even in complex biological fluids. nih.gov

For structural elucidation, high-resolution mass spectrometry (HRMS), often using instruments like a Q-Exactive Orbitrap, is employed. tandfonline.comdiva-portal.org This provides highly accurate mass measurements, which helps in determining the elemental composition of unknown metabolites. nih.gov In studies identifying the metabolites of viloxazine, samples were analyzed by LC-MS/MS, which confirmed that a major metabolite (M8) was indeed this compound. tandfonline.com The mass spectral analysis for these identification studies typically involves full scans in positive electrospray ionization (ESI) mode. tandfonline.com

For quantitative purposes, validated LC-MS/MS methods are the standard. nih.gov These methods have demonstrated high precision and accuracy, with a lower limit of quantification (LLOQ) for this compound glucuronide established at 0.00500 µg/mL in human plasma. nih.gov Deuterated internal standards, such as viloxazine-d5 and 5-HVLX-G-d5, are used to ensure the accuracy and reproducibility of the quantification. nih.gov

The selection of precursor and product ions is critical for the specificity of the MS/MS method. The following table summarizes the mass transitions used for the quantification of viloxazine and its primary glucuronide metabolite.

Table 2: Tandem Mass Spectrometry Parameters for Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Internal Standard | Reference |

|---|---|---|---|---|---|

| Viloxazine | 238.0 | 100.0 | Positive ESI | Viloxazine-d5 | nih.gov |

| Viloxazine | 238.2 | 100.0 | Positive ESI | Lamivudine | researchgate.net |

These advanced analytical methodologies, combining the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry, are indispensable for the detailed investigation of this compound and its metabolic fate. nih.govtandfonline.com

Pharmacological Relevance and Molecular Disposition of 5 Hydroxyviloxazine

Contribution of 5-Hydroxylation to Viloxazine (B1201356) Clearance

The clearance of viloxazine is predominantly metabolic, with 5-hydroxylation serving as the major initial step in its biotransformation in humans. tandfonline.comresearchgate.net This reaction involves the addition of a hydroxyl group to the fifth position of the viloxazine molecule's phenyl ring. tandfonline.com This process is primarily mediated by the cytochrome P450 enzyme CYP2D6. tandfonline.comresearchgate.netopenmedicalpublishing.org

This hydroxylation significantly increases the polarity of the compound, making it a suitable substrate for subsequent Phase II metabolism. Following its formation, 5-hydroxyviloxazine is rapidly conjugated with glucuronic acid by the enzymes UGT1A9 and UGT2B15 to form this compound glucuronide. researchgate.netdrugbank.com This glucuronide conjugate is the main metabolite of viloxazine detected in plasma and is readily eliminated. drugbank.comwikipedia.org

Metabolic Inactivity of this compound and its Glucuronide

Current research indicates that viloxazine is metabolized into compounds that are pharmacologically inactive. nih.gov Both the primary metabolite, this compound, and its subsequent conjugate, this compound glucuronide, are considered to be metabolically inactive. nih.gov

Impact of Genetic Polymorphisms on this compound Formation (e.g., CYP2D6 Phenotypes)

The formation of this compound is chiefly dependent on the activity of the CYP2D6 enzyme. tandfonline.comresearchgate.net The gene for CYP2D6 is known to be highly polymorphic, leading to different phenotypes in the population, including poor, intermediate, extensive (normal), and ultrarapid metabolizers. These genetic variations can alter the rate at which CYP2D6 substrates are metabolized.

In the case of viloxazine, individuals who are CYP2D6 poor metabolizers may exhibit slightly higher plasma concentrations of the parent drug compared to extensive metabolizers. wikipedia.org However, while CYP2D6 is the major pathway for 5-hydroxylation, other enzymes such as CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP3A4 are involved to a minor extent. researchgate.netnih.gov It has been estimated that the 5-hydroxylation pathway accounts for approximately 50% of the metabolized fraction of viloxazine. nih.gov

Research suggests that the difference in viloxazine metabolism between CYP2D6 poor metabolizers and extensive metabolizers is estimated to be less than two-fold, making it unlikely to be of major clinical significance. tandfonline.comresearchgate.net

In vitro studies using recombinant human cytochrome P450 enzymes have confirmed the primary role of CYP2D6 in the formation of this compound. Further chemical inhibition studies with pooled human hepatic microsomes demonstrated that an anti-CYP2D6 antibody markedly inhibited the formation of this compound by 79%. tandfonline.com

Table 1: In Vitro Formation of this compound by Recombinant CYP Enzymes

| CYP450 Enzyme | Rate of this compound Formation (pmol/min/pmol CYP) |

|---|---|

| CYP2D6 | 12.9 |

| Other CYPs (1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2E1, 3A4) | Negligible |

Unexplored Enzymatic Degradation Pathways of 5 Hydroxyviloxazine

Current Understanding of 5-Hydroxyviloxazine Degradation Beyond Glucuronidation

The primary and most extensively studied degradation pathway for this compound is glucuronidation. researchgate.netnih.govresearchgate.net This process, mediated by UGT1A9 and UGT2B15, results in the formation of this compound glucuronide, a stable Phase II conjugate that is readily excreted. drugbank.comresearchgate.netnih.gov

However, evidence suggests that the metabolic fate of viloxazine (B1201356) and its derivatives is more complex. Studies have shown that the 5-hydroxylation pathway accounts for only about 50% of the metabolized fraction of the parent drug, viloxazine. nih.gov Furthermore, the pharmacokinetic profile of viloxazine is not significantly altered in individuals who are poor metabolizers via the CYP2D6 enzyme. nih.govtandfonline.com This lack of clinically relevant impact points to the activity of compensatory metabolic pathways that can process viloxazine, which may also be involved in the further degradation of its metabolites. nih.govtandfonline.com

One known alternative pathway for the parent compound is the formation of a unique N-carbamoyl glucuronide directly from viloxazine. nih.govnih.govresearchgate.net While this does not directly involve the degradation of this compound, it demonstrates that the metabolic machinery can act on different parts of the viloxazine molecule, supporting the hypothesis that this compound itself could be a substrate for enzymes other than UGTs. Currently, specific enzymatic degradation pathways for this compound beyond glucuronidation have not been definitively identified in human studies. Research has focused heavily on its formation and subsequent conjugation, leaving other potential biotransformations largely unexplored.

| Enzyme Family | Specific Enzyme(s) | Role in Viloxazine/5-Hydroxyviloxazine Metabolism |

| Cytochrome P450 (CYP) | CYP2D6 (major) | Catalyzes the 5-hydroxylation of viloxazine to form this compound. researchgate.netnih.govtandfonline.comnih.gov |

| CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP3A4 (minor) | Minor contribution to the 5-hydroxylation of viloxazine. researchgate.netnih.govnih.govresearchgate.net | |

| UDP-Glucuronosyltransferase (UGT) | UGT1A9, UGT2B15 | Mediate the glucuronidation of this compound to this compound glucuronide. drugbank.comresearchgate.netnih.govnih.gov |

Hypothesized Alternative Enzymatic Biotransformations

Given the incomplete picture of this compound metabolism, several alternative enzymatic biotransformations can be hypothesized based on general principles of drug metabolism and findings from related compounds or different species.

Further Oxidation: It is plausible that this compound could undergo further oxidation reactions catalyzed by various CYP enzymes. The presence of the aromatic ring and the morpholine (B109124) structure provides multiple sites for potential enzymatic attack. Although CYP2D6 is the primary enzyme for the initial 5-hydroxylation of the parent drug, other isoforms that play a minor role in the parent's metabolism (CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP3A4) could potentially catalyze subsequent oxidative reactions on the this compound metabolite. researchgate.netnih.govresearchgate.net These reactions could include additional hydroxylation at other positions on the phenyl ring or oxidation of the morpholine ring.

Sulfation: Another potential, yet unexplored, pathway is sulfation. This is a common Phase II conjugation reaction for phenolic hydroxyl groups, such as the one present in this compound. Sulfotransferases (SULTs) could catalyze the transfer of a sulfonate group to the 5-hydroxyl position, creating a sulfate (B86663) conjugate. Interestingly, metabolism studies in rats identified O-deethylation followed by sulfation as a major metabolic route for the parent drug, viloxazine, though this was only a minor pathway for 5-hydroxylation in that species. nih.govtandfonline.com While metabolic pathways can differ significantly between species, the existence of sulfation in rat metabolism suggests it is a biochemically feasible route that warrants investigation in humans for the 5-hydroxy metabolite.

Ring Cleavage: More speculative biotransformations could involve enzymatic ring cleavage. Heterocyclic rings, such as the morpholine ring in this compound, can, in some cases, be opened through oxidative mechanisms. hyphadiscovery.com This would represent a more significant degradation of the molecule, leading to the formation of linear, more polar metabolites that could be readily excreted. However, there is currently no direct evidence from studies on viloxazine to support this hypothesis.

These hypothesized pathways remain theoretical until confirmed by specific metabolic studies designed to identify and characterize metabolites of this compound other than its glucuronide conjugate.

| Hypothesized Pathway | Potential Enzymes Involved | Potential Resulting Metabolite | Basis of Hypothesis |

| Further Oxidation | CYP450 Isoforms (e.g., CYP1A2, CYP3A4) | Di-hydroxylated or ring-oxidized metabolites | General principle of drug metabolism; multiple sites on the molecule are susceptible to oxidation. researchgate.netnih.govresearchgate.net |

| Sulfation | Sulfotransferases (SULTs) | 5-sulfoxy-viloxazine | Common conjugation pathway for phenolic compounds; observed in rat metabolism of the parent drug. nih.govtandfonline.com |

| Ring Cleavage | Oxidative Enzymes (e.g., CYP450) | Linear polar metabolites | Known metabolic pathway for some heterocyclic compounds. hyphadiscovery.com |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for identifying and quantifying 5-Hydroxyviloxazine in pharmacokinetic studies?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to ensure specificity and sensitivity. Validate assays per FDA guidelines (linearity, precision, accuracy) .

- Key Considerations : Include control matrices (e.g., plasma, urine) to account for matrix effects. Cross-validate results with in vitro microsomal studies to confirm metabolic pathways .

Q. How are the primary enzymes involved in this compound formation characterized?

- Methodology : Conduct in vitro enzyme phenotyping using recombinant CYP isoforms (e.g., CYP2D6, CYP1A2) and chemical inhibitors. Measure metabolite formation rates via kinetic assays .

- Key Considerations : Normalize activity to protein content and account for inter-individual variability using human liver microsomes from diverse donors .

Advanced Research Questions

Q. How can researchers address contradictory data on the relative contributions of CYP enzymes to this compound metabolism?

- Methodology : Perform in vitro-in vivo extrapolation (IVIVE) using physiologically based pharmacokinetic (PBPK) modeling. Integrate enzyme kinetic parameters (Km, Vmax) and population-specific CYP activity data .

- Contradiction Analysis : Compare results across studies by standardizing experimental conditions (e.g., substrate concentration, incubation time). Use Bayesian meta-analysis to quantify uncertainty in enzyme contributions .

Q. What experimental design principles should guide studies on this compound’s glucuronidation in polymorphic UGT populations?

- Methodology : Stratify cohorts by UGT1A9 and UGT2B15 genotypes (e.g., UGT1A9 rs2741049, UGT2B15 rs1902023). Measure this compound-glucuronide levels in urine/plasma using validated LC-MS/MS .

- Key Considerations : Control for concomitant medications or dietary factors (e.g., flavonoids) that modulate UGT activity. Include pharmacokinetic sampling at steady-state conditions .

Q. How can researchers resolve discrepancies between in vitro enzyme affinity data and clinical pharmacokinetic observations for this compound?

- Methodology : Apply mechanistic static or dynamic models to account for non-CYP pathways (e.g., renal excretion, alternative glucuronidation routes). Use sensitivity analysis to identify dominant metabolic drivers .

- Data Integration : Cross-reference in vitro CYP inhibition data with clinical drug-drug interaction (DDI) studies involving CYP2D6 substrates (e.g., paroxetine) .

Q. What analytical challenges arise in detecting this compound’s glucuronidated metabolites, and how can they be mitigated?

- Methodology : Employ enzymatic hydrolysis (β-glucuronidase) to differentiate conjugated and unconjugated forms. Optimize mass spectrometry fragmentation patterns to distinguish structural isomers .

- Validation Steps : Include stability tests for glucuronides under storage and processing conditions (e.g., freeze-thaw cycles, pH variations) .

Methodological Resources

- Structural Characterization : Refer to NIST Chemistry WebBook for spectral data (e.g., NMR, IR) of this compound .

- Literature Search : Use Google Scholar with keywords like "viloxazine metabolism," "CYP2D6 polymorphism," and "UGT glucuronidation," filtered by citation count and recency (post-2020) .

- Data Reproducibility : Adhere to Beilstein Journal guidelines for detailed experimental protocols and supplementary data submission .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.